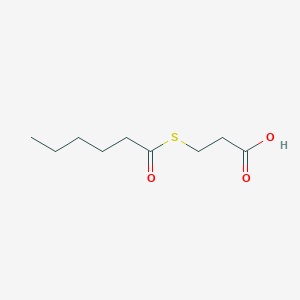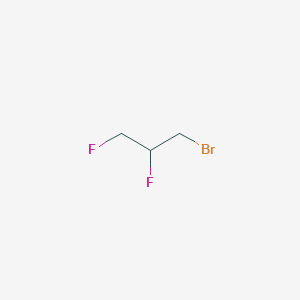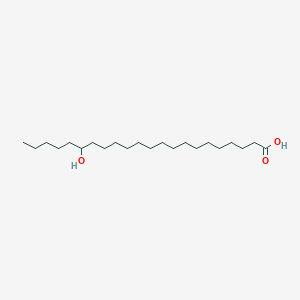
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of pentanehexacarboxylic acid, where all six carboxyl groups are esterified with ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate typically involves the esterification of pentanehexacarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for higher yields and purity. This involves the use of continuous reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to pentanehexacarboxylic acid and ethanol.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentanehexacarboxylic acid and ethanol.
Reduction: Hexaethyl pentane-1,1,1,5,5,5-hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ester groups.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate involves its interaction with various molecular targets through its ester groups. These interactions can lead to the formation of stable complexes or the release of active compounds upon hydrolysis. The pathways involved include ester hydrolysis and subsequent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Hexamethylbenzene: An aromatic compound with similar ester functionalities.
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: A compound with similar structural features but different functional groups.
Uniqueness: Hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate is unique due to its six ester groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Propriétés
| 106731-56-0 | |
Formule moléculaire |
C23H36O12 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
hexaethyl pentane-1,1,1,5,5,5-hexacarboxylate |
InChI |
InChI=1S/C23H36O12/c1-7-30-16(24)22(17(25)31-8-2,18(26)32-9-3)14-13-15-23(19(27)33-10-4,20(28)34-11-5)21(29)35-12-6/h7-15H2,1-6H3 |
Clé InChI |
QKKVSFDFZXDRLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)



![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/no-structure.png)
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)

![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
